molecular formula C13H10N6 B14943037 2-(1-Amino-2,2-dicyanovinyl)-3-isopropyl-1,1,2-cyclopropanetricarbonitrile

2-(1-Amino-2,2-dicyanovinyl)-3-isopropyl-1,1,2-cyclopropanetricarbonitrile

Cat. No.: B14943037
M. Wt: 250.26 g/mol
InChI Key: PYEYLPWBRITAAA-UHFFFAOYSA-N
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Description

2-(1-Amino-2,2-dicyanovinyl)-3-isopropyl-1,1,2-cyclopropanetricarbonitrile is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyclopropane ring substituted with multiple nitrile groups and an amino group, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Amino-2,2-dicyanovinyl)-3-isopropyl-1,1,2-cyclopropanetricarbonitrile typically involves multi-step organic reactions. One common method includes the reaction of a suitable cyclopropane precursor with nitrile-containing reagents under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely .

Chemical Reactions Analysis

Types of Reactions

2-(1-Amino-2,2-dicyanovinyl)-3-isopropyl-1,1,2-cyclopropanetricarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrile oxides, while reduction can produce primary amines .

Scientific Research Applications

2-(1-Amino-2,2-dicyanovinyl)-3-isopropyl-1,1,2-cyclopropanetricarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-Amino-2,2-dicyanovinyl)-3-isopropyl-1,1,2-cyclopropanetricarbonitrile involves its interaction with specific molecular targets. The compound can undergo aza-Michael addition with primary amines, leading to the formation of highly fluorescent imine derivatives. This reaction is accompanied by a significant increase in fluorescence, making it useful for detecting primary amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Amino-2,2-dicyanovinyl)-3-isopropyl-1,1,2-cyclopropanetricarbonitrile is unique due to its specific structural configuration, which imparts distinct chemical reactivity and fluorescence properties. This makes it particularly valuable in applications requiring sensitive detection of primary amines .

Properties

Molecular Formula

C13H10N6

Molecular Weight

250.26 g/mol

IUPAC Name

2-(1-amino-2,2-dicyanoethenyl)-3-propan-2-ylcyclopropane-1,1,2-tricarbonitrile

InChI

InChI=1S/C13H10N6/c1-8(2)10-12(5-16,6-17)13(10,7-18)11(19)9(3-14)4-15/h8,10H,19H2,1-2H3

InChI Key

PYEYLPWBRITAAA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1C(C1(C#N)C(=C(C#N)C#N)N)(C#N)C#N

Origin of Product

United States

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